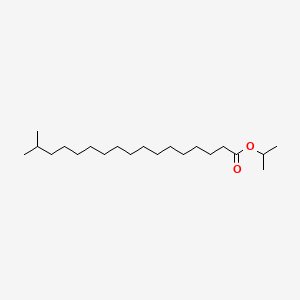
Isopropyl isostearate
Cat. No. B3428478
Key on ui cas rn:
68171-33-5
M. Wt: 326.6 g/mol
InChI Key: NEOZOXKVMDBOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04576967
Procedure details


Into a 20 liters autoclave were charged 4770 g of isopropyl isostearate [Emery 2310, commercially available from Emery Co., Ltd. U.S.A.] and 239 g of copper-chromium catalyst (product of Nikki Co., Ltd.). Hydrogen gas was charged into the reactor under a pressure of 150 kg/cm2 and the reaction mixture was heated up to 275° C. After hydrogenation under 150 kg/cm2 /275° C. for about 7 hours, the reaction product was cooled, followed by removing the catalyst residue by filtration to obtain 3500 g of crude product. The crude product was distilled under reduced pressure thereby obtaining 3300 g of colorless transparent isostearyl alcohol as a fraction of 80° to 167° C./0.6 mmHg. The thus obtained isostearyl alcohol (monomethyl-branched isostearyl alcohol) had an acid value of 0.05, a saponification value of 5.5, and a hydroxyl value of 181.4. IR analysis (liquid film) revealed absorptions at 3340 and 1055 cm-1 and NMR analysis (CCl4 solvent) revealed an absorption at (δ)=3.50 (broad triplet, --CH2 --OH). According to the gas chromatograph, the alcohol was chiefly composed of about 75% of an alcohol whose number of carbon atoms in the alkyl group was 18, with the remainder being made of alcohols having alkyl groups with 14 and 16 carbon atoms. The branched methyl group was located substantially at the center of the main alkyl chain in all the alcohol components.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](OC(C)C)(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[H][H]>[Cr].[Cu]>[CH2:1]([OH:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4770 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)OC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
239 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr].[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
275 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction product was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by removing the catalyst residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 3500 g of crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3300 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
